molecular formula C17H20N2O4 B11091313 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-

3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-

Cat. No.: B11091313
M. Wt: 316.35 g/mol
InChI Key: ACUNJJKADMFOCP-UHFFFAOYSA-N
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Description

3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-: is a complex organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a tetrahydrofuran-2-carbonyl group attached to a piperazine ring, which is further connected to the isobenzofuranone core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isobenzofuranone core can undergo oxidation to form isobenzofuran-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Hydroxy derivatives of the isobenzofuranone core.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many biologically active molecules, enhancing the compound’s relevance in drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that benefit from the stability and reactivity of the isobenzofuranone core.

Mechanism of Action

The mechanism of action of 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors or enzymes, modulating their activity. The tetrahydrofuran-2-carbonyl group may enhance the compound’s binding affinity and specificity by forming additional hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the piperazine ring and the tetrahydrofuran-2-carbonyl group in 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- makes it unique. These groups enhance its reactivity and potential for further functionalization, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H20N2O4/c20-15(14-6-3-11-22-14)18-7-9-19(10-8-18)16-12-4-1-2-5-13(12)17(21)23-16/h1-2,4-5,14,16H,3,6-11H2

InChI Key

ACUNJJKADMFOCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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